

Theoretical properties and computational analysis of Ethyl 3-amino-2-nitrobenzoate

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Compound of Interest

Compound Name: *Ethyl 3-amino-2-nitrobenzoate*

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An In-Depth Technical Guide to the Theoretical Properties and Computational Analysis of **Ethyl 3-amino-2-nitrobenzoate**

Introduction

Ethyl 3-amino-2-nitrobenzoate is a substituted aromatic compound of significant interest in synthetic chemistry. Its molecular architecture, featuring an ethyl ester, an amino group, and a nitro group on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules. It serves as a crucial intermediate in the production of various functional materials, pesticides, and notably, in the pharmaceutical industry. It is a key building block for synthesizing benzimidazole-class drugs, such as the antihypertensive agents candesartan and azilsartan.[1][2]

The strategic placement of an electron-donating amino group and an electron-withdrawing nitro group creates a unique electronic environment that dictates the molecule's reactivity and physical properties.[3] Understanding these properties at a theoretical level is paramount for optimizing synthetic pathways and designing novel derivatives with desired biological activities.

This technical guide provides a comprehensive exploration of the theoretical properties of **Ethyl 3-amino-2-nitrobenzoate**, grounded in a computational analysis framework. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a validated workflow for *in silico* investigation. We will delve into the molecule's structural, spectroscopic, and electronic characteristics, and present a step-by-step computational methodology for predicting its behavior and potential as a pharmacophore.

Part I: Molecular Structure and Physicochemical Properties

The foundation of any chemical analysis begins with a precise understanding of the molecule's physical and structural characteristics. These properties are a direct consequence of its atomic composition and the spatial arrangement of its functional groups.

Structural and Physicochemical Data

The essential physicochemical properties of **Ethyl 3-amino-2-nitrobenzoate** are summarized below. These values, compiled from authoritative databases, provide the initial parameters for both experimental work and computational modeling.

Property	Value	Source(s)
IUPAC Name	ethyl 3-amino-2-nitrobenzoate	[4]
CAS Number	193014-01-6	[4] [5] [6]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[4] [5] [7]
Molecular Weight	210.19 g/mol	[3] [4]
Appearance	Yellow to brown crystalline powder	[3]
Melting Point	108 °C	[3] [8] [9]
Boiling Point	350.6 °C at 760 mmHg	[3] [9]
Density	1.33 g/cm ³	[3] [9]
Solubility	Limited in water; soluble in DMSO, ethanol, methanol, chloroform	[3]
SMILES	CCOC(=O)C1=C(C(=CC=C1)N)[O-]	[4]

The characteristic yellow-brown color of the compound is attributed to the extended electronic conjugation between the electron-donating amino (-NH₂) group and the electron-withdrawing

nitro ($-NO_2$) group, which creates a chromophore that absorbs light in the visible spectrum.[3]

Spectroscopic Profile: A Theoretical Perspective

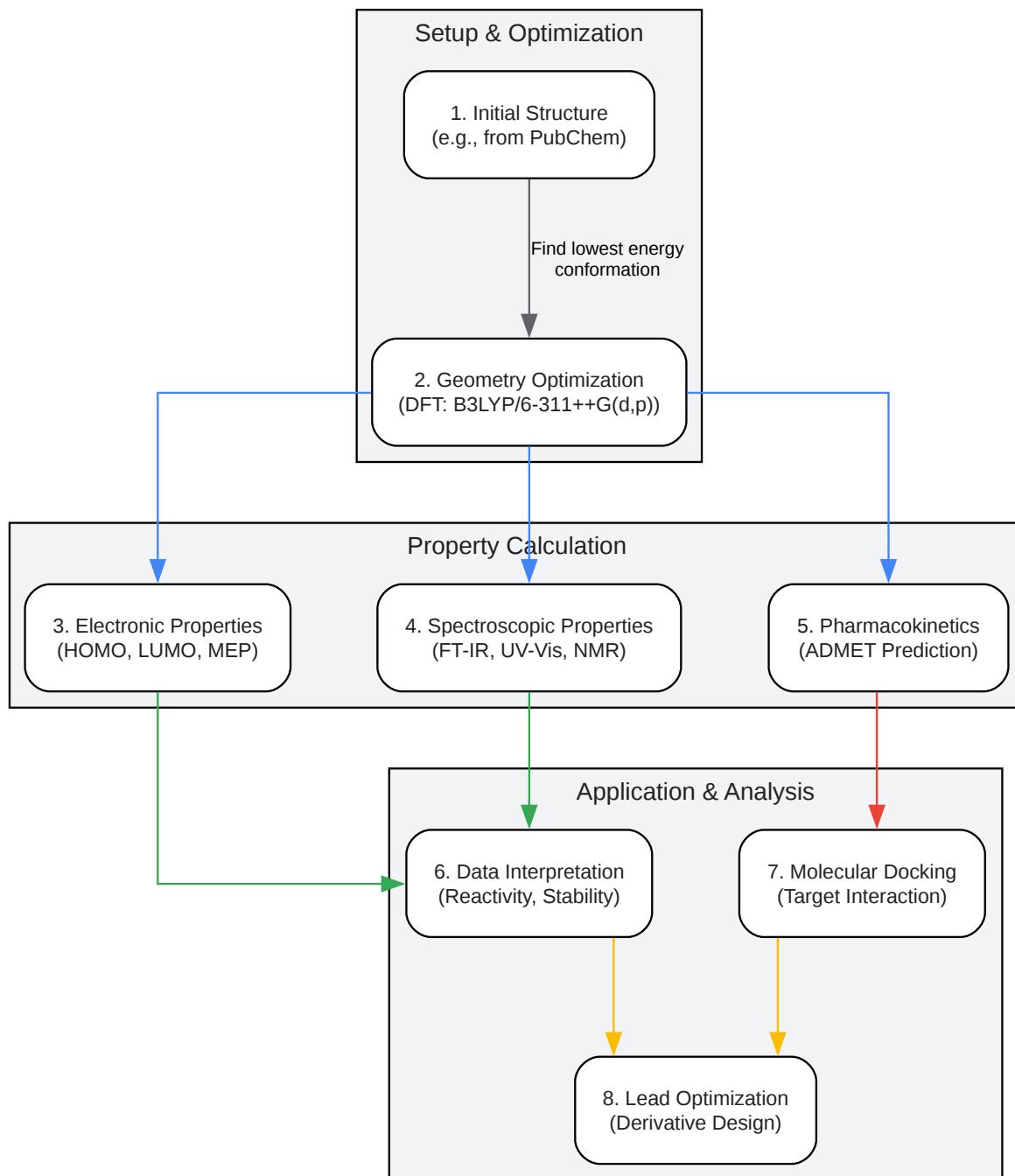
While experimental spectroscopy provides definitive structural confirmation, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and interpreting spectral data. DFT allows for the calculation of vibrational frequencies and electronic transitions, offering a powerful complement to empirical measurements.

- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is dictated by the vibrational modes of the molecule's covalent bonds. For **Ethyl 3-amino-2-nitrobenzoate**, key predicted vibrational frequencies include N-H stretching from the primary amine, strong asymmetric and symmetric stretches from the nitro group, and a prominent C=O stretch from the ethyl ester. Computational analysis of similar nitrobenzoic acids has shown a strong correlation between DFT-calculated and experimental spectra, aiding in the precise assignment of complex vibrational modes.[10][11]
- UV-Visible Spectroscopy: The molecule's conjugated system gives rise to characteristic electronic transitions (primarily $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$) that can be observed in its UV-Vis spectrum. Time-Dependent DFT (TD-DFT) calculations can accurately predict the maximum absorption wavelength (λ_{max}), providing insight into the electronic structure and the effect of substituent groups on the chromophore.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectra provide a detailed map of the carbon and hydrogen framework. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for the theoretical prediction of chemical shifts.[10] This allows for the a priori assignment of resonances and can help resolve ambiguities in complex experimental spectra.

Part II: A Validated Workflow for Computational Analysis

In silico analysis is a cornerstone of modern chemical research and drug discovery, enabling the rapid, cost-effective prediction of molecular properties and biological activity. This section outlines a validated, step-by-step workflow for the computational characterization of **Ethyl 3-amino-2-nitrobenzoate**.

Computational Analysis Workflow for Ethyl 3-amino-2-nitrobenzoate

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Caption: A typical workflow for the in-silico analysis of a small molecule.

Step 1: Molecular Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule at its electronic ground state.

Experimental Protocol:

- Obtain Initial Structure: A 2D or 3D structure of **Ethyl 3-amino-2-nitrobenzoate** is sourced from a chemical database like PubChem.[\[4\]](#)
- Select Computational Method: Density Functional Theory (DFT) is chosen for its excellent balance of computational efficiency and accuracy in describing electron correlation. The B3LYP hybrid functional is a robust and widely used choice for organic molecules.
- Select Basis Set: The 6-311++G(d,p) basis set is selected.
 - Causality: This Pople-style basis set provides a sophisticated description of the electron orbitals. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for accurately modeling systems with lone pairs and potential hydrogen bonds. The (d,p) denotes the addition of polarization functions, allowing orbitals to change shape, which is critical for describing the polar bonds present in the nitro and ester groups.[\[10\]](#)[\[12\]](#)
- Perform Optimization: The calculation is run using quantum chemistry software (e.g., Gaussian, ORCA). The algorithm iteratively adjusts the molecular geometry to minimize the total electronic energy until a stationary point on the potential energy surface is found.
- Verify Minimum: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the geometry corresponds to a true energy minimum.

Step 2: Analysis of Electronic Properties

With an optimized structure, key electronic descriptors that govern the molecule's reactivity can be calculated.

- Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical

reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

- Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It provides a clear guide to the molecule's charge distribution. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack. For **Ethyl 3-amino-2-nitrobenzoate**, negative potential is expected around the oxygen atoms of the nitro and ester groups, while positive potential would be found near the amine hydrogens.

Step 3: In Silico ADMET Prediction

In drug development, early assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical. Numerous computational models can predict these properties based on molecular structure.

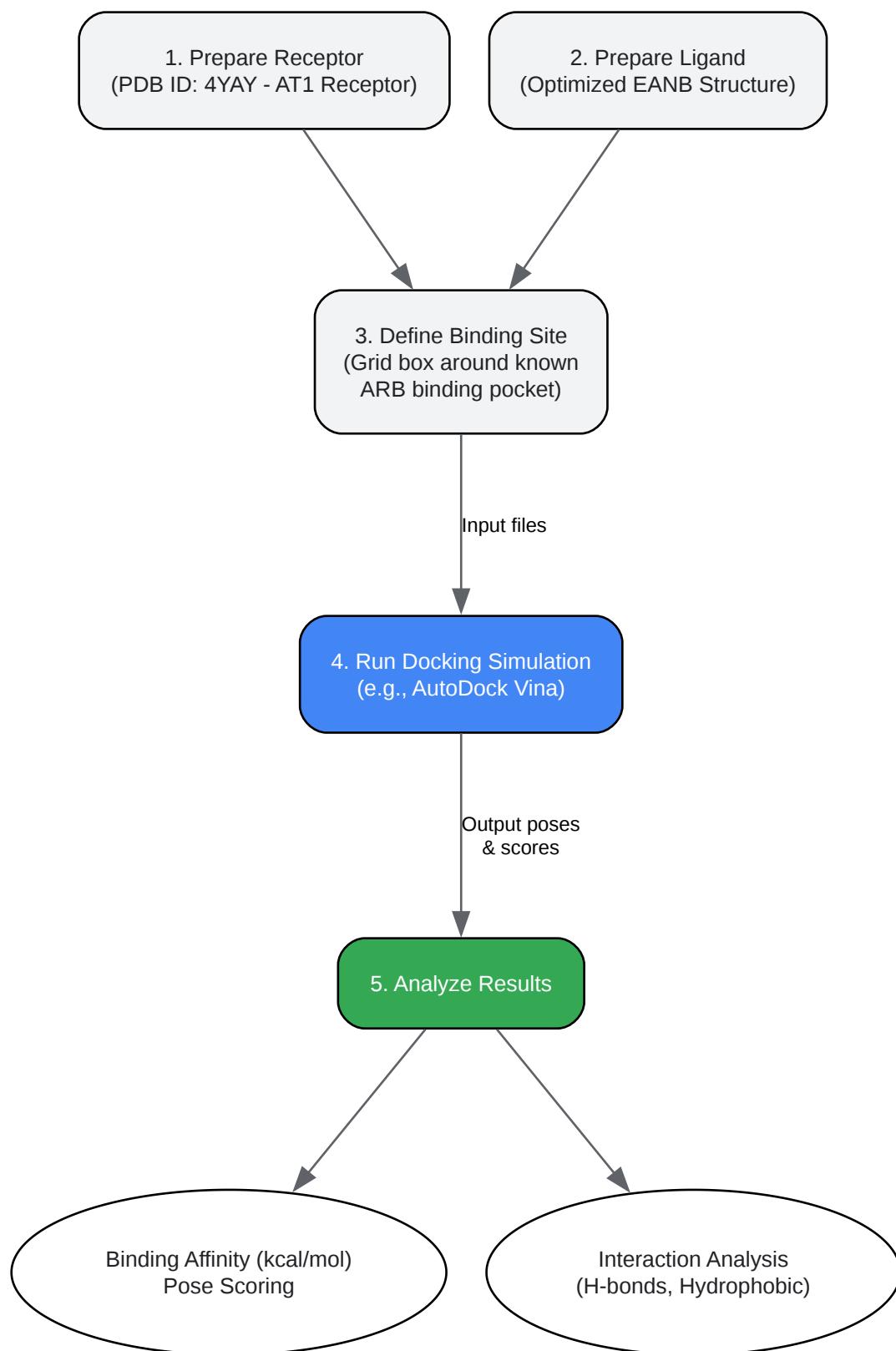
Methodology: The optimized structure of **Ethyl 3-amino-2-nitrobenzoate** is submitted to web-based platforms like SwissADME or pkCSM. These tools use quantitative structure-activity relationship (QSAR) models to predict key pharmacokinetic and toxicological parameters.

Predicted ADMET Profile (Illustrative Data):

Parameter	Predicted Value	Implication for Drug Development
Lipinski's Rule of 5	Compliant (0 violations)	Good potential for oral bioavailability
LogP (Lipophilicity)	~2.4	Moderate lipophilicity, balanced solubility
Aqueous Solubility	Moderately soluble	Favorable for absorption
Blood-Brain Barrier	Not likely to permeate	Reduced risk of central nervous system side effects
CYP450 Inhibition	Potential inhibitor of some isoforms	Possible drug-drug interactions to monitor
hERG Inhibition	Low risk	Reduced risk of cardiotoxicity
Ames Test (Mutagenicity)	Potential positive	The nitroaromatic group is a structural alert for mutagenicity; requires experimental validation.

Step 4: Molecular Docking (Application Example)

To illustrate a practical application, we can describe a hypothetical molecular docking study. Since **Ethyl 3-amino-2-nitrobenzoate** is a precursor to candesartan, an Angiotensin II Receptor Blocker (ARB), we can model its interaction with the Angiotensin II Type 1 (AT₁) receptor. This demonstrates how even a synthetic intermediate can be analyzed for potential biological interactions.



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Caption: A simplified workflow for a molecular docking experiment.

Experimental Protocol:

- **Receptor and Ligand Preparation:** The crystal structure of the AT₁ receptor is obtained from the Protein Data Bank. The optimized 3D structure of **Ethyl 3-amino-2-nitrobenzoate** is used as the ligand.
- **Binding Site Definition:** A grid box is defined encompassing the known binding pocket of angiotensin II receptor blockers.
- **Docking Simulation:** A docking algorithm (e.g., AutoDock Vina[12]) systematically samples different conformations (poses) of the ligand within the binding site and scores them based on a calculated binding affinity.
- **Results Analysis:** The output provides a binding affinity score (in kcal/mol), indicating the stability of the ligand-receptor complex, and the predicted binding pose. This pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds between the ligand's amino or nitro groups and receptor residues, which are crucial for binding.

Conclusion

Ethyl 3-amino-2-nitrobenzoate is more than a simple chemical intermediate; it is a molecule with a rich electronic and structural profile that makes it highly valuable in synthetic chemistry. This guide has demonstrated that a synergistic approach, combining established physicochemical data with a robust computational workflow, provides profound insights into its molecular properties.

By leveraging tools like Density Functional Theory for structural optimization and spectroscopic prediction, and employing in silico models for ADMET and molecular docking analysis, researchers can effectively predict the behavior, reactivity, and potential biological activity of this molecule and its derivatives. This predictive power is instrumental in accelerating the design of novel pharmaceuticals and functional materials, reducing the reliance on trial-and-error experimentation and paving the way for more rational, targeted discovery.

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